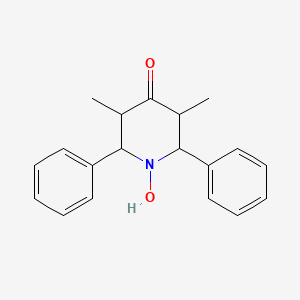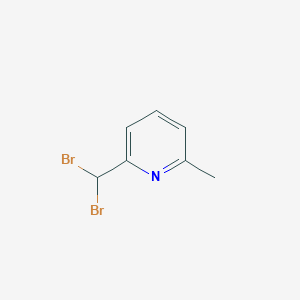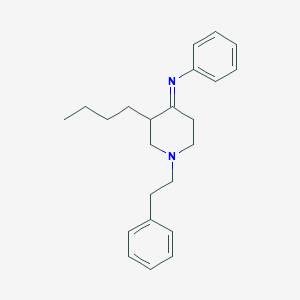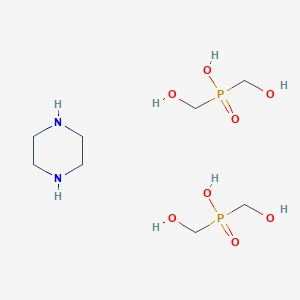
4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- is a piperidine derivative that has garnered significant interest in the fields of organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- typically involves multi-step organic reactions. One common method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate. This reaction is highly enantioselective and can be performed under mild conditions using catalysts such as nickel or palladium .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process often includes the use of protective groups and selective cleavage techniques to isolate the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Zinc/acetic acid, catalytic hydrogenation.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and piperidinones, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Its hydroxyl and piperidinone groups play a crucial role in binding to target molecules and exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dimethyl-2,6-diphenylpiperidin-4-one
- 3a,7-Dimethyl-4,6-diphenyl-2-ethynyl-7a-hydroxyperhydropyrrolo[3,2-c]pyridine
Uniqueness
4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- stands out due to its unique combination of substituents, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
677007-17-9 |
|---|---|
Formule moléculaire |
C19H21NO2 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1-hydroxy-3,5-dimethyl-2,6-diphenylpiperidin-4-one |
InChI |
InChI=1S/C19H21NO2/c1-13-17(15-9-5-3-6-10-15)20(22)18(14(2)19(13)21)16-11-7-4-8-12-16/h3-14,17-18,22H,1-2H3 |
Clé InChI |
SXURWAZBGBNMII-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N(C(C(C1=O)C)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)


![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)


![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)


![6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12531692.png)
![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)
